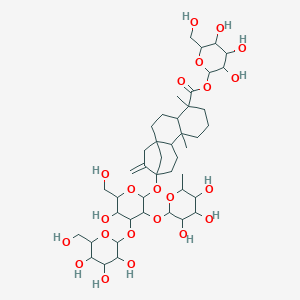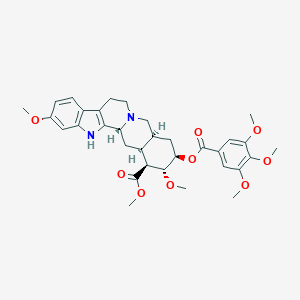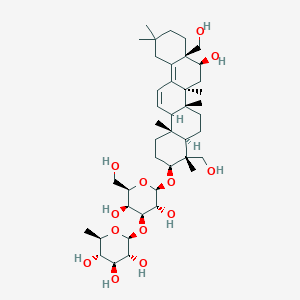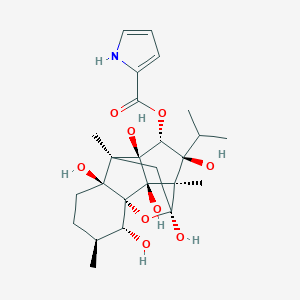
Santal
Vue d'ensemble
Description
Santal, commonly known as sandalwood, is derived from the heartwood of the Santalum album tree. This tree is native to India, Indonesia, the Philippines, and Western Australia. Sandalwood is highly valued for its fragrant oil, which has been used for centuries in perfumery, cosmetics, and traditional medicine . The primary active components of sandalwood oil are sesquiterpene alcohols, including Z-α-santalol and Z-β-santalol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Sandalwood oil is typically extracted from the heartwood of the Santalum album tree through steam distillation. The heartwood is chipped and then subjected to steam distillation to obtain the essential oil . This method is preferred due to its efficiency in preserving the delicate fragrance compounds.
Industrial Production Methods
In industrial settings, sandalwood oil is produced using large-scale steam distillation units. The heartwood is first chipped into small pieces and then loaded into distillation units. Steam is passed through the chips, and the vaporized oil is condensed and collected. The oil is then purified to remove any impurities .
Analyse Des Réactions Chimiques
Types of Reactions
Sandalwood oil undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The primary components, Z-α-santalol and Z-β-santalol, are sesquiterpene alcohols that can be oxidized to form corresponding ketones and acids .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize santalol to santalone.
Reduction: Reducing agents like lithium aluminum hydride can reduce santalone back to santalol.
Substitution: Halogenation reactions can be carried out using halogens like chlorine or bromine to form halogenated derivatives of santalol.
Major Products
The major products formed from these reactions include santalone (from oxidation), reduced santalol (from reduction), and halogenated santalol derivatives (from substitution) .
Applications De Recherche Scientifique
Sandalwood oil has a wide range of scientific research applications:
Chemistry: Used as a reference standard in gas chromatography and mass spectrometry for the analysis of essential oils.
Biology: Investigated for its antimicrobial and antioxidant properties.
Medicine: Studied for its potential anti-inflammatory, anti-cancer, and anti-diabetic effects.
Industry: Utilized in the production of perfumes, cosmetics, and aromatherapy products.
Mécanisme D'action
The primary active components of sandalwood oil, Z-α-santalol and Z-β-santalol, exert their effects through various molecular targets and pathways. These compounds have been shown to interact with cellular receptors and enzymes, leading to anti-inflammatory and antioxidant effects . For example, Z-α-santalol has been found to inhibit the activity of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators .
Comparaison Avec Des Composés Similaires
Sandalwood oil is unique due to its high content of Z-α-santalol and Z-β-santalol, which are responsible for its distinctive fragrance and therapeutic properties . Similar compounds include:
Amyris oil: Derived from the Amyris balsamifera tree, it has a similar woody fragrance but lacks the high content of santalol.
Cedarwood oil: Extracted from various species of cedar trees, it has a similar woody aroma but different chemical composition.
Vetiver oil: Obtained from the roots of Vetiveria zizanioides, it has a similar earthy fragrance but contains different sesquiterpenes.
Sandalwood oil’s unique composition and properties make it highly valued in various applications, distinguishing it from these similar compounds.
Propriétés
IUPAC Name |
3-(3,4-dihydroxyphenyl)-5-hydroxy-7-methoxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O6/c1-21-9-5-13(19)15-14(6-9)22-7-10(16(15)20)8-2-3-11(17)12(18)4-8/h2-7,17-19H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEYQBKYISMRWQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C2C(=C1)OC=C(C2=O)C3=CC(=C(C=C3)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Santal | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033760 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
529-60-2 | |
| Record name | Santal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=529-60-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Santal | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033760 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
222 - 223 °C | |
| Record name | Santal | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033760 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















